molecular formula C13H17ClN2O3 B2973423 1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea CAS No. 2034204-02-7

1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea

Cat. No.: B2973423
CAS No.: 2034204-02-7
M. Wt: 284.74
InChI Key: LTKRHDLASXJBMZ-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a urea backbone substituted with a 4-chlorophenyl group and a 3-hydroxyoxolan-3-yl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzylamine with an appropriate isocyanate to form the urea linkage. The 3-hydroxyoxolan-3-yl group can be introduced through a subsequent reaction with a suitable epoxide or halohydrin under basic conditions. Industrial production methods may involve optimized reaction conditions such as temperature control, solvent selection, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the oxolan ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug development and biochemical studies.

    Medicine: It can be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea can be compared with other similar compounds, such as:

    1-[(4-bromophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]thiourea: Contains a thiourea group instead of a urea group, which may influence its chemical properties and applications.

    1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]carbamate: Features a carbamate group, potentially altering its reactivity and biological effects.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c14-11-3-1-10(2-4-11)7-15-12(17)16-8-13(18)5-6-19-9-13/h1-4,18H,5-9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKRHDLASXJBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)NCC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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